N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-10(11-4-2-6-20-11)8-15-13(18)12(17)14-7-9-3-1-5-19-9/h1-6,10,16H,7-8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWDRQFTMFCXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with oxalyl chloride to form intermediate compounds, which are then reacted with appropriate amines to yield the final oxalamide product. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings and oxalamide groups can form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Oxalamide Derivatives and Their Properties
Key Observations:
Substituent Diversity: The target compound is distinguished by dual thiophene substituents, contrasting with S336’s methoxybenzyl/pyridyl groups and GMC-1’s bromophenyl/isoindoline-dione motifs . Thiophene’s electron-rich aromatic system may enhance binding to sulfur-containing biological targets or alter metabolic stability compared to phenyl/pyridyl analogs.
Synthetic Methodology :
- Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example:
- Compound 16 was prepared via a two-step process involving tin(IV) chloride-mediated reduction and subsequent oxalamide coupling .
- The GMC series employed recrystallization with THF/hexane-ethyl acetate mixtures .
- The target compound likely follows similar protocols, with thiophene-containing amines as starting materials.
Characterization :
- Like most oxalamides, the target compound would require confirmation via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS), as seen in analogs such as S336 and the GMC series .
Functional and Toxicological Comparisons
Biological Activity :
- S336 and S5456 demonstrate the role of oxalamides in flavor chemistry and cytochrome P450 modulation, respectively . The target compound’s thiophene groups could confer distinct receptor-binding profiles, possibly targeting thiophene-sensitive enzymes or ion channels.
- Antimicrobial oxalamides (e.g., GMC series ) suggest that substituent electronegativity (e.g., halogens in GMC-1–GMC-5) influences activity. The target compound’s thiophenes may mimic such effects via sulfur’s electronegativity.
Toxicology and Metabolism: Regulatory evaluations of S336 and related oxalamides (e.g., FAO/WHO’s NOEL of 100 mg/kg bw/day ) indicate low toxicity for methoxy- and pyridyl-substituted analogs. The target compound’s safety profile remains unstudied but warrants scrutiny given this precedent.
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its unique structural features that include thiophene rings. This compound has garnered interest in various fields, particularly for its potential biological activities. Despite limited direct studies on this specific compound, insights can be drawn from related compounds and the known biological properties of thiophene derivatives.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.42 g/mol. The presence of hydroxyl and thiophene functionalities is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S2 |
| Molecular Weight | 320.42 g/mol |
| CAS Number | 920366-91-2 |
| Purity | Typically >95% |
Biological Activity Overview
Thiophene-containing compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this compound can be inferred from studies on similar compounds:
- Antimicrobial Activity : Many thiophene derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with thiophene rings have been shown to inhibit the growth of various pathogens, suggesting that this compound may possess similar effects.
- Anticancer Potential : Research indicates that thiophene derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain thiophene-based oxalamides can inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Compounds containing hydroxyl groups are often associated with anti-inflammatory activity. The presence of a hydroxyl group in this compound may enhance its potential to modulate inflammatory pathways.
Study 1: Antimicrobial Activity of Thiophene Derivatives
A study published in the Journal of Medicinal Chemistry reported that various thiophene derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Study 2: Anticancer Properties of Oxalamides
Research conducted by Chen et al. (2021) demonstrated that oxalamide derivatives with thiophene moieties showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 3: Anti-inflammatory Mechanisms
A review article in Pharmaceuticals (2020) discussed the anti-inflammatory mechanisms of hydroxyl-containing compounds, emphasizing their role in inhibiting pro-inflammatory cytokines and mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
